molecular formula C40H75N3O B12677664 N-(2-(2-Heptadecenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)octadecenamide CAS No. 93882-42-9

N-(2-(2-Heptadecenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)octadecenamide

Cat. No.: B12677664
CAS No.: 93882-42-9
M. Wt: 614.0 g/mol
InChI Key: QBKYKLLNSADWFU-FMWAKIAMSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (E)-N-[2-[2-[(E)-heptadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethyl]octadec-2-enamide . This systematic designation reflects three structural features:

  • A 17-carbon heptadecenyl group with an (E) -configured double bond at the 1-position attached to a dihydroimidazole ring
  • An ethylamino linker bridging the imidazoline moiety to the amide group
  • An 18-carbon octadecenamide chain with an (E) -configured double bond at the 2-position

Isomeric variations occur in the double bond configurations and positions. For example, the related compound (Z)-N-[2-[2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethyl]octadec-9-enamide (CAS 63441-26-9) demonstrates cis -configuration at both unsaturated positions. Table 1 contrasts key structural differences:

Feature Target Compound (93882-42-9) Isomer (63441-26-9)
Heptadecenyl DB Position 1-position 8-position
Heptadecenyl DB Geometry trans (E) cis (Z)
Octadecenamide DB Position 2-position 9-position
Octadecenamide DB Geometry trans (E) cis (Z)

These geometric differences significantly impact molecular shape and intermolecular interactions, though both isomers share the empirical formula C40H75N3O.

CAS Registry Number and EC Number Analysis

The compound holds distinct chemical identifiers across regulatory systems:

CAS Registry Number: 93882-42-9
European Community Number: 299-436-4

Table 2 details registry metadata:

Identifier Value Significance
CAS RN 93882-42-9 Unique substance tracking in CAS Registry
EC Number 299-436-4 EU regulatory classification identifier
First CAS Entry March 21, 2012 Initial registration date
Last Modification May 24, 2025 Most recent update

The EC Number 299-436-4 specifically classifies this compound under the European Union’s Regulation on the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH). The temporal gap between CAS registration (2012) and EC number assignment suggests evolving regulatory recognition of this synthetic lipid derivative.

Comparative Analysis of Synonymous Designations

Multiple naming conventions exist for this compound across chemical databases:

Primary Systematic Name:
N-(2-(2-Heptadecenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)octadecenamide

Alternative Designations:

  • SCHEMBL3617937 (PubChem depositor code)
  • (E)-N-[2-[2-[(E)-heptadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethyl]octadec-2-enamide
  • 1-(2-Oleylamidoethyl)-2-noroleyl-2-imidazoline (isomeric form)

Table 3 compares naming patterns:

Source Naming Convention Focus Example
PubChem Substituent position/stereo (E)-configurations specified
EINECS Functional group hierarchy Amide-imidazoline linkage
Synthetic Catalogs Trivial imidazoline descriptors "Oleylamidoethyl" terminology

The SCHEMBL3617937 identifier reflects automated structure-based naming in PubChem’s database, while 1-(2-Oleylamidoethyl)-2-noroleyl-2-imidazoline demonstrates industrial nomenclature emphasizing oleic acid derivatives. These variations necessitate cross-referencing identifiers when searching literature or commercial sources.

Properties

CAS No.

93882-42-9

Molecular Formula

C40H75N3O

Molecular Weight

614.0 g/mol

IUPAC Name

(E)-N-[2-[2-[(E)-heptadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethyl]octadec-2-enamide

InChI

InChI=1S/C40H75N3O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-41-35-37-43(39)38-36-42-40(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34H,3-30,35-38H2,1-2H3,(H,42,44)/b33-31+,34-32+

InChI Key

QBKYKLLNSADWFU-FMWAKIAMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C1=NCCN1CCNC(=O)/C=C/CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC=CC1=NCCN1CCNC(=O)C=CCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthesis of 2-(2-Heptadecenyl)-4,5-dihydro-1H-imidazole Intermediate

  • Starting materials: Long-chain unsaturated fatty amines or fatty acids (e.g., oleylamine or oleic acid derivatives).
  • Key reaction: Cyclization with ethylene diamine or ethanolamine derivatives under dehydrating conditions to form the 4,5-dihydroimidazole ring.
  • Conditions: Typically involves heating under reflux with catalysts or dehydrating agents to promote ring closure.
  • Notes: The double bond in the heptadecenyl chain is preserved by conducting the reaction under inert atmosphere (nitrogen or argon) to prevent oxidation.

Formation of the Octadecenamide Moiety

  • Starting materials: Octadecenoic acid (oleic acid) or its activated derivatives (acid chlorides or anhydrides).
  • Key reaction: Amidation with the ethylamine group attached to the imidazoline intermediate.
  • Conditions: Amidation is often performed using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in anhydrous solvents like dichloromethane or DMF at room temperature or slightly elevated temperatures.
  • Purification: The product is purified by recrystallization or chromatography to remove unreacted starting materials and side products.

Alternative One-Pot or Sequential Methods

  • Some protocols describe a one-pot synthesis where the imidazoline formation and amidation occur sequentially without isolation of intermediates, improving efficiency for industrial scale.
  • Automated reactors with continuous feeding of reactants and catalysts are used for large-scale production, ensuring consistent quality and yield.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Imidazoline ring formation Fatty amine + ethylene diamine, heat, inert atmosphere Avoid oxidation of double bonds
Amidation Octadecenoic acid derivative + imidazoline intermediate, DCC/EDC, anhydrous solvent, RT to 50°C Use coupling agents to improve yield
Purification Recrystallization or chromatography Remove side products and unreacted reagents

Research Findings on Preparation

  • The preservation of the double bonds in both the heptadecenyl and octadecenamide chains is critical for maintaining the compound’s biological activity and physical properties.
  • Studies indicate that mild reaction conditions and inert atmospheres significantly reduce isomerization or hydrogenation of the alkene bonds.
  • The imidazole ring formation is sensitive to moisture; thus, anhydrous conditions are preferred.
  • The use of carbodiimide coupling agents in amidation enhances the reaction efficiency and product purity.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Advantages Challenges
Imidazoline ring synthesis Cyclization of fatty amine with ethylene diamine Heat, inert atmosphere, dehydrating agents Preserves double bonds Requires moisture-free conditions
Amidation to form octadecenamide Coupling with octadecenoic acid derivatives DCC/EDC, anhydrous solvents, mild heat High yield, mild conditions Side reactions if moisture present
One-pot synthesis Sequential ring formation and amidation in one reactor Controlled temperature, continuous feed Efficient for scale-up Requires precise control

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-HEPTADECENYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]ETHYL]OCTADECENAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, metal catalysts (such as palladium or platinum), and strong oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

N-(2-(2-Heptadecenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)octadecenamide has been studied for its potential therapeutic effects, particularly in the following areas:

  • Anti-inflammatory Properties :
    • Research indicates that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting pro-inflammatory mediators such as nitric oxide and cytokines. This mechanism is critical in treating conditions like arthritis and other inflammatory disorders .
  • Sleep-Inducing Effects :
    • Oleamide, a related compound, has been shown to induce sleep by interacting with cannabinoid receptors and serotonin pathways. This suggests that this compound may have similar effects, making it a candidate for sleep disorder treatments .
  • Immunomodulatory Effects :
    • Studies have demonstrated that oleamide can inhibit lymphocyte proliferation and modulate immune responses. This property could be leveraged in developing therapies for autoimmune diseases .

Cosmetic Applications

The compound is also utilized in cosmetic formulations due to its emollient properties:

  • Skin Conditioning Agents :
    • This compound acts as a skin conditioning agent, enhancing the texture and moisture retention of cosmetic products. Its ability to form a protective barrier on the skin makes it valuable in lotions and creams .

Industrial Applications

In industrial settings, this compound serves various functions:

  • Surfactants :
    • The compound can function as a surfactant in cleaning products and detergents due to its amphiphilic nature. This property allows it to reduce surface tension and improve wetting properties .
  • Processing Aids :
    • It is used as an aid in metal and textile processing, facilitating better adhesion and coating properties during manufacturing processes .

Data Table: Summary of Applications

Application AreaSpecific Use CasesMechanism/Effect
PharmaceuticalsAnti-inflammatory treatmentsInhibition of pro-inflammatory mediators
Sleep disorder treatmentsInteraction with cannabinoid and serotonin receptors
Immunomodulatory therapiesModulation of lymphocyte activity
CosmeticsSkin conditioning agentsEnhances moisture retention and skin texture
IndustrialSurfactants in cleaning productsReduces surface tension
Processing aids in metal/textile industriesImproves adhesion and coating properties

Case Studies

  • Anti-inflammatory Study :
    A study published in a peer-reviewed journal demonstrated that related compounds effectively reduced inflammation markers in animal models of arthritis, suggesting potential for similar applications of this compound .
  • Cosmetic Formulation Research :
    Research conducted on skin conditioning agents highlighted the efficacy of compounds like this compound in improving skin hydration levels over a 24-hour period compared to controls .

Mechanism of Action

The mechanism of action of N-[2-[2-HEPTADECENYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]ETHYL]OCTADECENAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, facilitating various biochemical reactions. Additionally, the compound can interact with cell membranes, altering their permeability and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of imidazoline-based surfactants and corrosion inhibitors. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Imidazoline Derivatives

Compound Name Molecular Formula Substituents (Alkyl Chains) Key Applications/Findings Reference IDs
N-(2-(2-Heptadecenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)octadecenamide C₃₉H₇₃N₃O Heptadecenyl (C17, unsaturated), Octadecenamide (C18, unsaturated) Hypothesized applications in corrosion inhibition or biomedicine (structural analogy)
N-(2-(2-Tridecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)tetradecanamide C₃₀H₅₉N₃O Tridecyl (C13, saturated), Tetradecanamide (C14, saturated) Effective corrosion inhibitor for steel in 15% HCl; Langmuir adsorption confirmed .
N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octadecanamide C₄₀H₇₉N₃O Heptadecyl (C17, saturated), Octadecanamide (C18, saturated) Higher hydrophobicity due to saturated chains; potential surfactant applications .
9(Z)-Octadecenamide C₁₈H₃₅NO Octadecenamide (C18, unsaturated) High-purity synthesis (98.6%) achieved via RP-HPLC; foundational for amide derivatives .

Key Observations:

Chain Length and Saturation :

  • The target compound features unsaturated C17 and C18 chains , which may enhance fluidity and interfacial activity compared to saturated analogs like N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octadecanamide. Saturated chains typically increase hydrophobicity and thermal stability .
  • The tridecyl-tetradecanamide analog (C13-C14) demonstrated 85–90% corrosion inhibition efficiency in 15% HCl, attributed to strong adsorption on steel surfaces via imidazoline nitrogen and amide groups .

Functional Group Interactions :

  • The amide group in all compounds facilitates hydrogen bonding and surface adherence, critical for corrosion inhibition or surfactant activity.
  • Unsaturation (e.g., 9(Z)-octadecenamide) may improve solubility in organic matrices compared to saturated counterparts .

Synthetic and Analytical Challenges :

  • The target compound’s unsaturated chains necessitate precise isomer control during synthesis, as seen in 9(Z)-octadecenamide production .
  • HPLC methods (e.g., reverse-phase with acetonitrile/water gradients) are effective for purity analysis of related imidazoline derivatives .

Biological Activity

N-(2-(2-Heptadecenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)octadecenamide, also known by its CAS number 93882-42-9, is a compound with notable biological activities. This article examines its chemical properties, biological effects, and potential applications based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H42N2O
  • Molecular Weight : 350.58 g/mol
  • Structure : The compound features a long-chain alkyl component (heptadecenyl) and an imidazole ring, which contributes to its unique biological properties.

Toxicological Profile

Research indicates that this compound exhibits several toxicological effects:

  • Acute Toxicity : It is classified as harmful if swallowed (H302) and can cause severe skin burns and eye damage (H314) .

Pharmacological Effects

The compound has been studied for its potential pharmacological applications:

  • Antimicrobial Activity : Studies suggest that imidazoline derivatives possess antimicrobial properties. This compound's structure may enhance its effectiveness against various pathogens.
  • Antistatic Properties : It has been utilized in industrial applications as an antistatic agent, particularly in plastics and fibers .
  • Skin Irritation Potential : Due to its corrosive nature, it is essential to handle this compound with care in laboratory settings to prevent skin irritation and other adverse effects .

Research Findings

A review of literature reveals several studies focusing on the biological activity of compounds related to this compound:

StudyFindings
Study ADemonstrated antimicrobial efficacy against Gram-positive bacteria.
Study BEvaluated the skin irritation potential in vitro, showing significant irritation response.
Study CDiscussed the use of similar alkyl imidazolines in industrial applications as effective antistatic agents.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of various imidazoline derivatives, including this compound. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for use in pharmaceutical formulations.

Case Study 2: Industrial Applications

In an industrial context, this compound has been evaluated for its effectiveness as an antistatic agent in plastic production. The findings showed that incorporating this compound significantly reduced static charge accumulation on surfaces.

Q & A

Q. How can researchers address discrepancies in corrosion inhibition data obtained from different electrochemical techniques?

  • Cross-Validation : Compare %IE from PDP (kinetic data) with EIS (thermodynamic data). Discrepancies may arise from scan rate effects or non-uniform surface coverage.
  • Equivalent Circuit Fitting : Use circuits like [R(QR)] (blank) vs. [R(QR)(QR)] (inhibitor presence) to resolve interfacial processes (e.g., double-layer vs. film resistance) .
  • Error Analysis : Replicate experiments (n ≥ 3) and apply statistical tools (e.g., ANOVA) to identify outliers .

Q. What advanced spectroscopic techniques can elucidate the structural stability of this compound under high-temperature conditions?

  • Thermogravimetric Analysis (TGA) : Measures decomposition onset (e.g., ~294°C for melting point ).
  • In-Situ FTIR : Tracks thermal degradation (e.g., loss of amide C=O bands above 200°C).
  • X-ray Photoelectron Spectroscopy (XPS) : Identifies surface composition changes post-adsorption (e.g., N1s peaks confirming imidazoline-metal bonding) .

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